Iron;1,2,2-trichloropiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron;1,2,2-trichloropiperidine is a compound that combines iron with a piperidine derivative. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state
Preparation Methods
The synthesis of Iron;1,2,2-trichloropiperidine involves several steps. One common method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . Another approach involves multi-component reactions using aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol to afford substituted piperidines .
Chemical Reactions Analysis
Iron;1,2,2-trichloropiperidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phenylsilane and iron complexes . The major products formed from these reactions are substituted piperidines and piperidinones .
Scientific Research Applications
Iron;1,2,2-trichloropiperidine has several scientific research applications. In chemistry, it is used as a building block for the synthesis of various piperidine derivatives, which are important in drug design and pharmaceutical applications . In biology, it is studied for its potential role in iron metabolism and regulation . In medicine, piperidine derivatives are known for their pharmacological activities, including anti-hypertensive, neurotoxic, anti-bacterial, and anti-inflammatory properties . In industry, it is used in the synthesis of biologically active piperidines .
Mechanism of Action
The mechanism of action of Iron;1,2,2-trichloropiperidine involves its interaction with molecular targets and pathways related to iron metabolism. Iron is necessary for the production of hemoglobin and other components of respiratory enzyme systems . The compound may exert its effects by influencing iron uptake, storage, and release, as well as heme synthesis .
Comparison with Similar Compounds
Iron;1,2,2-trichloropiperidine can be compared with other piperidine derivatives, such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These compounds share similar structural features but differ in their specific functional groups and pharmacological activities. The uniqueness of this compound lies in its combination with iron, which may enhance its biological and chemical properties.
Properties
CAS No. |
61331-64-4 |
---|---|
Molecular Formula |
C5H8Cl3FeN |
Molecular Weight |
244.3 g/mol |
IUPAC Name |
iron;1,2,2-trichloropiperidine |
InChI |
InChI=1S/C5H8Cl3N.Fe/c6-5(7)3-1-2-4-9(5)8;/h1-4H2; |
InChI Key |
FUETUBGGSRFPGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)(Cl)Cl)Cl.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.